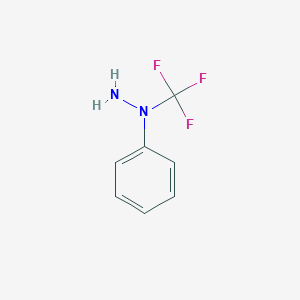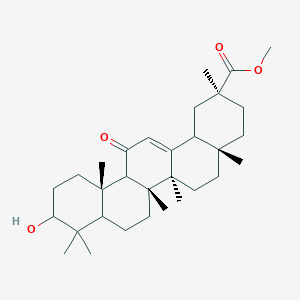
18alpha-Glycyrrhetic Acid Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
18alpha-Glycyrrhetic Acid Methyl Ester is a bioactive triterpenoid derived from licorice root. It is known for its various pharmacological properties, including anti-inflammatory, anti-proliferative, and apoptotic effects on hepatic stellate cells . This compound is a methyl ester derivative of 18alpha-Glycyrrhetinic Acid, which is a metabolite of glycyrrhizic acid.
Méthodes De Préparation
The preparation of 18alpha-Glycyrrhetic Acid Methyl Ester typically involves the treatment of 18beta-glycyrrhizic acid with a methanolic solution of hydrochloric acid, resulting in a mixture of methyl esters of 18alpha- and 18beta-glycyrrhetinic acids . The mixture is then subjected to benzoylation, leading to the formation of methyl esters of 3-benzoyl-18alpha-glycyrrhetinic acid and 3-benzoyl-18beta-glycyrrhetinic acid. These esters are separated by chromatography on silica gel. Alkaline hydrolysis of methyl 3-benzoyl-18alpha-glycyrrhetinate yields 18alpha-Glycyrrhetinic Acid, which can be further used to synthesize its methyl ester .
Analyse Des Réactions Chimiques
18alpha-Glycyrrhetic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-keto-18alpha-glycyrrhetinic acid.
Reduction: Reduction reactions can modify its functional groups, although specific conditions and reagents are not commonly detailed.
Substitution: Benzoylation is a common substitution reaction used to modify the compound.
Common reagents used in these reactions include methanolic hydrochloric acid for esterification and benzoyl chloride for benzoylation . The major products formed from these reactions include methyl esters of 18alpha-glycyrrhetinic acid and 3-keto-18alpha-glycyrrhetinic acid .
Applications De Recherche Scientifique
18alpha-Glycyrrhetic Acid Methyl Ester has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 18alpha-Glycyrrhetic Acid Methyl Ester involves selective inhibition of the enzyme 11-hydroxysteroid dehydrogenase 1 (11-HSD1) . This inhibition affects the conversion of cortisone to cortisol, thereby modulating the inflammatory response. Additionally, the compound exhibits anti-proliferative and apoptotic effects on hepatic stellate cells, which are involved in liver fibrosis .
Comparaison Avec Des Composés Similaires
18alpha-Glycyrrhetic Acid Methyl Ester is compared with other similar compounds, such as:
18beta-Glycyrrhetinic Acid: Another stereoisomer of glycyrrhetinic acid, which also has anti-inflammatory properties but differs in its inhibition of 11-HSD1.
Carbenoxolone: A derivative of glycyrrhetinic acid used in the treatment of ulcers and inflammation.
Enoxolone: Another derivative with similar anti-inflammatory properties.
The uniqueness of this compound lies in its selective inhibition of 11-HSD1 and its specific anti-proliferative effects on hepatic stellate cells .
Propriétés
Formule moléculaire |
C31H48O4 |
|---|---|
Poids moléculaire |
484.7 g/mol |
Nom IUPAC |
methyl (2S,4aS,6aS,6bR,12aS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |
InChI |
InChI=1S/C31H48O4/c1-26(2)22-9-12-31(7)24(29(22,5)11-10-23(26)33)21(32)17-19-20-18-28(4,25(34)35-8)14-13-27(20,3)15-16-30(19,31)6/h17,20,22-24,33H,9-16,18H2,1-8H3/t20?,22?,23?,24?,27-,28+,29+,30-,31-/m1/s1 |
Clé InChI |
RMIVRCBSQPCSCQ-XMXBCSEGSA-N |
SMILES isomérique |
C[C@]12CC[C@](CC1C3=CC(=O)C4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)OC |
SMILES canonique |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)OC)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


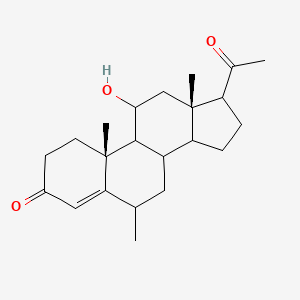
![4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]pyridine](/img/structure/B14789405.png)
![tert-butyl N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-yl}carbamate](/img/structure/B14789416.png)
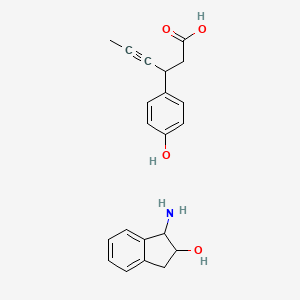
![3-[[[1-(2-Carboxy-4-phenylbutyl)cyclopentyl]carbonyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid](/img/structure/B14789440.png)
![5-(4-Hydroxy-3-nitrophenyl)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B14789441.png)
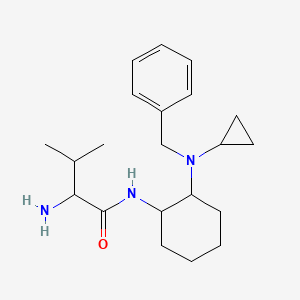
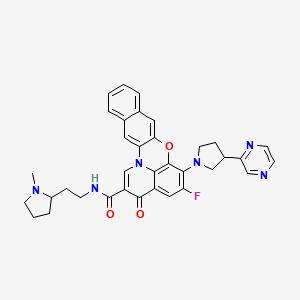
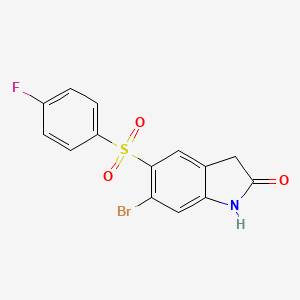
![3-[3-Chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoic acid](/img/structure/B14789453.png)
![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14789458.png)
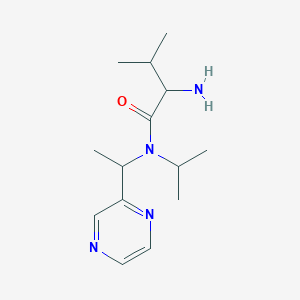
![(3S)-6-(hydroxymethyl)-2-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxane-3,4,5-triol](/img/structure/B14789464.png)
